molecular formula C10H11BrN2 B2392217 6-Bromo-2-propan-2-ylindazole CAS No. 1683546-11-3

6-Bromo-2-propan-2-ylindazole

Cat. No. B2392217
CAS RN: 1683546-11-3
M. Wt: 239.116
InChI Key: MQOKAQAAJOXTOY-UHFFFAOYSA-N
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Description

6-Bromo-2-propan-2-ylindazole (6-Br-2-P2I) is a heterocyclic compound of the indazole family. It has been the subject of increasing scientific research due to its promising biological activities, such as anti-inflammatory, anti-cancer, and anti-viral effects. 6-Br-2-P2I has been studied extensively in the laboratory and it has been found to be a versatile compound with potential applications in many areas.

Scientific Research Applications

6-Bromo-2-propan-2-ylindazole has been studied extensively for its potential applications in medicinal and biological research. It has been found to have anti-inflammatory, anti-cancer, and anti-viral effects, making it a promising compound for the treatment of various diseases. In addition, this compound has been used as a tool to study the effects of indazole compounds on cell signaling pathways. It has also been studied for its potential use as a drug delivery system, as its structure allows it to penetrate cell membranes and deliver drugs to specific target cells.

Mechanism of Action

Target of Action

6-Bromo-2-propan-2-ylindazole, also known as 6-bromo-2-isopropylindazole, is a chemical compound that belongs to the class of indazole derivatives. Indazole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . .

Mode of Action

, which could suggest a similar mode of action for this compound. The interaction with these targets can lead to changes in cellular processes, potentially resulting in the observed biological activities.

Biochemical Pathways

, it can be inferred that multiple pathways might be affected. These could potentially include pathways related to inflammation, viral replication, cancer cell proliferation, and more.

Pharmacokinetics

, suggesting they may have favorable pharmacokinetic properties

Result of Action

, it can be inferred that the compound may have a wide range of effects at the molecular and cellular level. These could potentially include inhibition of certain enzymes, alteration of cellular signaling pathways, and modulation of immune responses.

Advantages and Limitations for Lab Experiments

There are several advantages and limitations to using 6-Bromo-2-propan-2-ylindazole for lab experiments. One of the main advantages is that it is relatively easy to synthesize, making it a convenient compound for use in experiments. In addition, it has a wide range of biological activities, making it a versatile compound for studying a variety of processes. However, there are also some limitations to using this compound in experiments. For example, it is not very stable, making it difficult to store for long periods of time. In addition, it is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

There are a number of future directions for 6-Bromo-2-propan-2-ylindazole research. One potential direction is to further investigate its anti-cancer and anti-inflammatory activities. In addition, further research could be done to investigate its potential use as a drug delivery system. Another potential direction is to investigate its potential as a therapeutic agent for the treatment of various diseases. Finally, further research could be done to investigate the mechanism of action of this compound and to identify novel targets for its therapeutic activity.

Synthesis Methods

6-Bromo-2-propan-2-ylindazole is synthesized through a three-step process involving a Friedel-Crafts acylation, a base-catalyzed cyclization, and a deprotonation. In the first step, a Friedel-Crafts acylation reaction is used to form the indazole ring. This is followed by a base-catalyzed cyclization, which forms the this compound product. Finally, a deprotonation is used to deprotonate the this compound product, completing the synthesis. The overall reaction is shown below:
Acyl chloride + Aniline → this compound + HCl

Biochemical Analysis

Biochemical Properties

Indazole derivatives, such as 6-Bromo-2-propan-2-ylindazole, have been found in many important synthetic drug molecules and have shown clinical and biological applications . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Cellular Effects

The synthesized compounds of this compound have shown promising cytotoxicity against certain cell lines . For instance, some derivatives have shown significant activity against the HEP3BPN 11 (liver) and MDA 453 (breast) cell lines .

Molecular Mechanism

. These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Temporal Effects in Laboratory Settings

Dosage Effects in Animal Models

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are currently unknown. Indazole derivatives have been found to interact with various enzymes and cofactors, which could potentially affect metabolic flux or metabolite levels .

Subcellular Localization

The subcellular localization of this compound is currently unknown. The subcellular localization of a compound can significantly affect its activity or function . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name

6-bromo-2-propan-2-ylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2/c1-7(2)13-6-8-3-4-9(11)5-10(8)12-13/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOKAQAAJOXTOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C2C=CC(=CC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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